molecular formula C16H14N8O2 B5104973 1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE

1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE

Cat. No.: B5104973
M. Wt: 350.33 g/mol
InChI Key: PPFVMXCGNLPTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE can be approached through several synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylene oxide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the ether linkage . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:

Scientific Research Applications

1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can be used in catalysis and other chemical processes. Additionally, its tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties .

Comparison with Similar Compounds

1-PHENYL-5-{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]ETHOXY}-1H-1,2,3,4-TETRAZOLE can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly its ether linkages and phenyl groups, which contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

1-phenyl-5-[2-(1-phenyltetrazol-5-yl)oxyethoxy]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8O2/c1-3-7-13(8-4-1)23-15(17-19-21-23)25-11-12-26-16-18-20-22-24(16)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFVMXCGNLPTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OCCOC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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